![molecular formula C50H32F4 B13650301 1,1,2,2-Tetrakis(4'-fluoro-[1,1'-biphenyl]-4-yl)ethene](/img/structure/B13650301.png)
1,1,2,2-Tetrakis(4'-fluoro-[1,1'-biphenyl]-4-yl)ethene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2-Tetrakis(4’-fluoro-[1,1’-biphenyl]-4-yl)ethene is a chemical compound characterized by a central ethylene core with four fluorobenzene rings attached to it. The molecular formula for this compound is C28H16F4 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetrakis(4’-fluoro-[1,1’-biphenyl]-4-yl)ethene typically involves the reaction of 4-fluorobenzaldehyde with a suitable ethylene precursor under specific conditions. One common method involves the use of a Knoevenagel condensation reaction, where 4-fluorobenzaldehyde reacts with an ethylene precursor in the presence of a base such as piperidine . The reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,2-Tetrakis(4’-fluoro-[1,1’-biphenyl]-4-yl)ethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted biphenyl derivatives.
Applications De Recherche Scientifique
1,1,2,2-Tetrakis(4’-fluoro-[1,1’-biphenyl]-4-yl)ethene has several scientific research applications:
Materials Science: Used in the development of advanced materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its unique electronic properties.
Biology and Medicine: Investigated for its potential use in biosensing applications due to its strong electrochemiluminescence properties.
Industry: Utilized in the production of high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,1,2,2-Tetrakis(4’-fluoro-[1,1’-biphenyl]-4-yl)ethene involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,2,2-Tetrakis(4-bromophenyl)ethene: Similar in structure but with bromine atoms instead of fluorine.
1,1,2,2-Tetrakis(4-aminophenyl)ethene: Contains amino groups instead of fluorine, leading to different chemical properties and applications.
1,1,2,2-Tetrakis(4-formyl-[1,1’-biphenyl]-4-yl)ethene: Features formyl groups, making it suitable for different types of chemical reactions and applications.
Uniqueness
1,1,2,2-Tetrakis(4’-fluoro-[1,1’-biphenyl]-4-yl)ethene is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity. This makes it particularly valuable in the development of advanced materials and electronic devices .
Propriétés
Formule moléculaire |
C50H32F4 |
|---|---|
Poids moléculaire |
708.8 g/mol |
Nom IUPAC |
1-fluoro-4-[4-[1,2,2-tris[4-(4-fluorophenyl)phenyl]ethenyl]phenyl]benzene |
InChI |
InChI=1S/C50H32F4/c51-45-25-17-37(18-26-45)33-1-9-41(10-2-33)49(42-11-3-34(4-12-42)38-19-27-46(52)28-20-38)50(43-13-5-35(6-14-43)39-21-29-47(53)30-22-39)44-15-7-36(8-16-44)40-23-31-48(54)32-24-40/h1-32H |
Clé InChI |
MRRHMRSLWNEHNP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(C=C2)F)C(=C(C3=CC=C(C=C3)C4=CC=C(C=C4)F)C5=CC=C(C=C5)C6=CC=C(C=C6)F)C7=CC=C(C=C7)C8=CC=C(C=C8)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


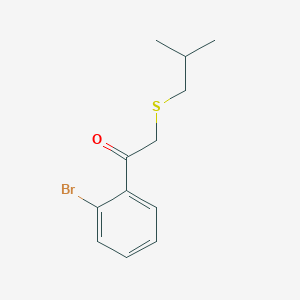


![(2Z)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13650236.png)
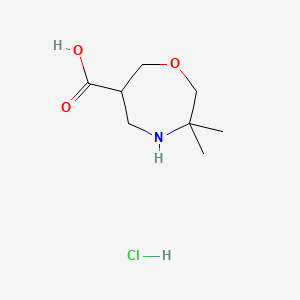
![Methyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13650242.png)
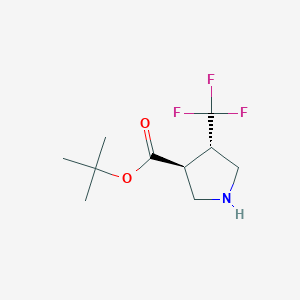
![Chaerophyllin (6CI); (3E,4R)-4-(1,3-Benzodioxol-5-ylmethyl)-3-[(3,4-dimethoxyphenyl)methylene]dihydro-2(3H)-furanone](/img/structure/B13650253.png)
![Octahydropyrano[2,3-c]pyrrole-4a-carboxylic acid](/img/structure/B13650261.png)
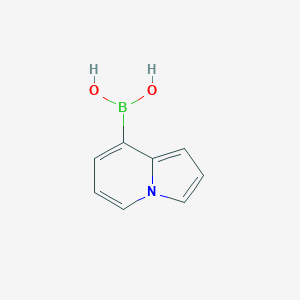
![3-Bromo-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B13650274.png)

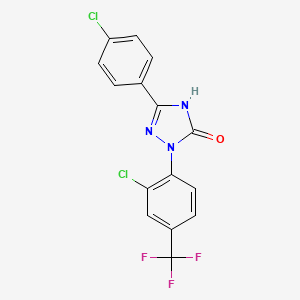
![17-(7-Hydroxy-6-methylhept-5-en-2-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13650306.png)
